7-methyl-L-tryptophan
CAS No.: 17332-70-6; 33468-36-9
Cat. No.: VC6974772
Molecular Formula: C12H14N2O2
Molecular Weight: 218.256
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17332-70-6; 33468-36-9 |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.256 |
| IUPAC Name | (2S)-2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1 |
| Standard InChI Key | KBOZNJNHBBROHM-JTQLQIEISA-N |
| SMILES | CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N |
Introduction
Chemical Structure and Molecular Properties
Structural Features
7-Methyl-L-tryptophan (C₁₂H₁₄N₂O₂) retains the core structure of L-tryptophan but incorporates a methyl group (-CH₃) at the 7-position of the indole ring (Figure 1). This modification alters the electron density and steric profile of the indole moiety, potentially influencing its interactions with biological targets such as enzymes and receptors .
Table 1: Molecular Properties of 7-Methyl-L-Tryptophan
| Property | Value |
|---|---|
| IUPAC Name | (S)-2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acid |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.26 g/mol |
| Monoisotopic Mass | 218.1055 Da |
| Stereochemistry | L-configuration (S-enantiomer) |
| CAS Registry Number | 33468-03-8 |
The L-configuration ensures compatibility with biological systems, as this enantiomer is preferentially incorporated into proteins and metabolic pathways .
Physicochemical Behavior
The methyl group at the 7-position enhances the hydrophobicity of the indole ring compared to unmodified L-tryptophan. This property may affect its solubility in aqueous environments and its ability to traverse lipid membranes, a critical factor in drug design .
Biosynthesis and Metabolic Pathways
Metabolic Implications
L-Tryptophan is a precursor for serotonin, melatonin, and kynurenine pathway metabolites . The 7-methyl modification likely disrupts these pathways by sterically hindering enzymatic processing. For instance:
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Serotonin Synthesis: Tryptophan hydroxylase (TPH), which hydroxylates tryptophan to 5-hydroxytryptophan, may exhibit reduced affinity for 7-methyl-L-tryptophan due to steric clashes with the methyl group.
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Kynurenine Pathway: Indoleamine 2,3-dioxygenase (IDO), the rate-limiting enzyme in this pathway, might inefficiently metabolize 7-methyl-L-tryptophan, altering downstream neuroactive metabolites like quinolinic acid.
Comparative Analysis with L-Tryptophan
Table 2: Functional Comparison of L-Tryptophan and 7-Methyl-L-Tryptophan
| Property | L-Tryptophan | 7-Methyl-L-Tryptophan |
|---|---|---|
| Solubility | Moderate in water | Lower (increased hydrophobicity) |
| Serotonin Precursor | Yes | Likely impaired |
| Enzymatic Processing | Efficiently metabolized | Potentially hindered |
| Research Utility | Baseline for studies | Tool for probing metabolic pathways |
Challenges and Future Directions
Current knowledge gaps include:
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Pharmacokinetic Profiles: Absorption, distribution, and excretion kinetics remain uncharacterized.
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Toxicity Studies: The safety profile of chronic exposure is unknown.
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Synthetic Accessibility: Scalable synthesis methods need development for large-scale applications.
Future research should prioritize in vitro and in vivo assays to validate hypothetical applications, particularly in oncology and neuroscience. Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock the compound’s full potential.
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